molecular formula C15H20BClN2O4 B7958824 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride

1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B7958824
M. Wt: 338.6 g/mol
InChI Key: HDBMWOUJZJRLLQ-UHFFFAOYSA-N
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Description

1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of 1-methyl-1,3-benzodiazole-5-carboxylic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound can be employed in biochemical assays and as a probe in molecular biology studies.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1,2,4-triazole-3-boronic acid pinacol ester

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness: 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the benzodiazole ring and the carboxylic acid group

Properties

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4.ClH/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(19)20)7-11-12(10)18(5)8-17-11;/h6-8H,1-5H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMWOUJZJRLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C=N3)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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